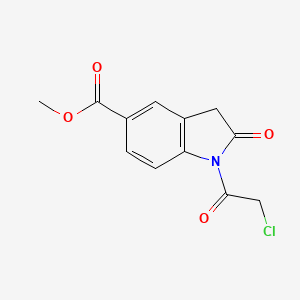
Carbamazepine 10,11-Epoxide-d8 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamazepine 10,11-Epoxide-d8 (Major) is a deuterated form of Carbamazepine 10,11-Epoxide, which is a metabolite of the anticonvulsant drug Carbamazepine. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Carbamazepine. The deuterated form is particularly useful in mass spectrometry due to its distinct isotopic signature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamazepine 10,11-Epoxide-d8 involves the deuteration of Carbamazepine followed by epoxidation. The deuteration process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. The epoxidation is then carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of Carbamazepine 10,11-Epoxide-d8 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamazepine 10,11-Epoxide-d8 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of various hydroxylated metabolites.
Reduction: Reduction reactions can convert the epoxide back to the parent Carbamazepine.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated metabolites.
Reduction: Carbamazepine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamazepine 10,11-Epoxide-d8 is extensively used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Carbamazepine and its metabolites.
Biology: Studied for its effects on biological systems and its role in the metabolism of Carbamazepine.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Carbamazepine.
Industry: Employed in the development of new analytical methods and quality control processes
Mécanisme D'action
Carbamazepine 10,11-Epoxide-d8 exerts its effects by mimicking the behavior of Carbamazepine 10,11-Epoxide. The compound primarily targets voltage-gated sodium channels in neurons, stabilizing the inactive state of the channel and thereby reducing neuronal excitability. This mechanism is crucial for its anticonvulsant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamazepine: The parent compound, used as an anticonvulsant and mood stabilizer.
Oxcarbazepine: A structural analog with similar anticonvulsant properties but different metabolic pathways.
Eslicarbazepine acetate: Another analog with improved pharmacokinetic properties.
Uniqueness
Carbamazepine 10,11-Epoxide-d8 is unique due to its deuterated nature, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and quantification in metabolic studies .
Propriétés
Formule moléculaire |
C17H24N2O2 |
|---|---|
Poids moléculaire |
296.43 g/mol |
InChI |
InChI=1S/C15H12N2O2.2CH4.2H2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17;;;;/h1-8,13-14H,(H2,16,18);2*1H4;2*1H/i13D,14D;2*1D;2*1+1D |
Clé InChI |
VFRCCDJUTAMXAC-DNRFZTMGSA-N |
SMILES isomérique |
[2H][2H].[2H][2H].[2H]C.[2H]C.[2H]C12C3=CC=CC=C3N(C4=CC=CC=C4C1(O2)[2H])C(=O)N |
SMILES canonique |
[HH].[HH].C.C.C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



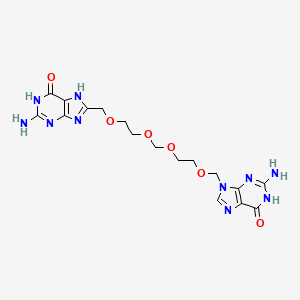
![5-Deoxy-D-ribose[cyclohexane]-d3](/img/structure/B13847324.png)
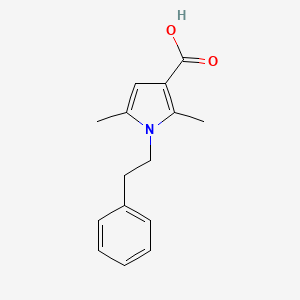

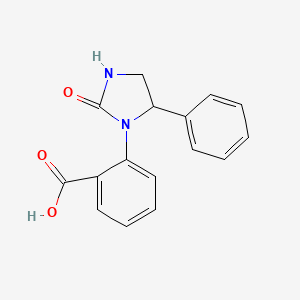
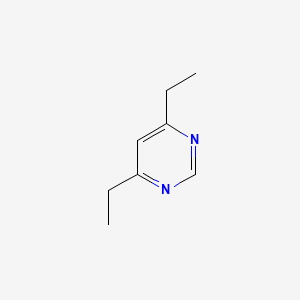
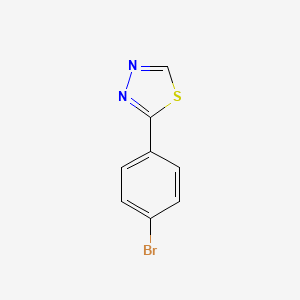
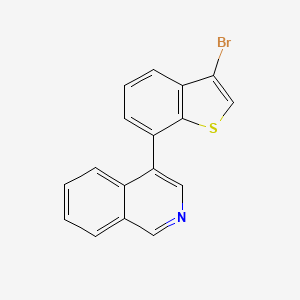
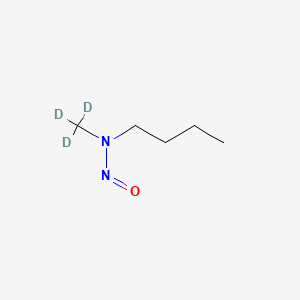
![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)
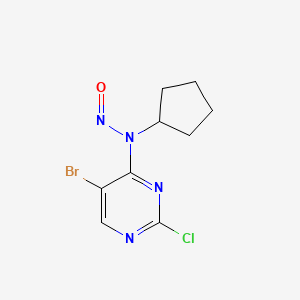
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B13847400.png)
